2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom, and is known for its significance in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the benzothiophene ring. Common reagents for these reactions include chlorine and fluorine sources under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine ring is attached to the benzothiophene core via an ethyl linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate: shares structural similarities with other benzothiophene derivatives and piperidine-containing compounds.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, such as 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.
Piperidine-Containing Compounds: Compounds with piperidine moieties, such as piperidine-4-carboxylic acid and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of both chloro and fluoro substituents on the benzothiophene core, along with the piperidine moiety, may contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C16H17ClFNO2S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H17ClFNO2S/c17-14-13-11(18)5-4-6-12(13)22-15(14)16(20)21-10-9-19-7-2-1-3-8-19/h4-6H,1-3,7-10H2 |
InChI Key |
YLBBASRZJVLERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.